molecular formula C10H8BrF3 B2930986 1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 900779-70-6

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B2930986
CAS No.: 900779-70-6
M. Wt: 265.073
InChI Key: KJTTXTPFMGWOCS-DTWKUNHWSA-N
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Description

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8BrF3 It is a derivative of benzene, where a bromine atom and a trifluoromethyl-substituted cyclopropyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Trifluoromethylcyclopropane: The next step involves the synthesis of the trifluoromethylcyclopropane moiety. This can be achieved through the cyclopropanation of an appropriate alkene with a trifluoromethylating agent.

    Coupling Reaction: Finally, the bromobenzene and trifluoromethylcyclopropane are coupled together using a suitable coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium amide or potassium tert-butoxide. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its chemical structure and functional groups. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.

    1-bromo-4-(trifluoromethoxy)benzene: Similar structure but has a trifluoromethoxy group instead of the trifluoromethylcyclopropyl group.

Uniqueness

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene is unique due to the presence of the trifluoromethylcyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTTXTPFMGWOCS-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180673
Record name rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900779-70-6
Record name rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900779-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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